molecular formula C16H9BrClNO2 B11220722 (4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11220722
M. Wt: 362.60 g/mol
InChI Key: XNURUVXAPBULGD-ZSOIEALJSA-N
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Description

(4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group and a chlorophenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-bromobenzaldehyde and 3-chlorobenzaldehyde with an appropriate oxazolone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired oxazolone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(3-BROMOPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(3-CHLOROPHENYL)-4-[(3-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(3-METHOXYPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9BrClNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8-

InChI Key

XNURUVXAPBULGD-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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